N-(2,4-dimethoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide family, characterized by a 1,2-dihydropyridine core substituted with a carboxamide group at position 3 and a benzyl group at position 1. The benzyl group is para-substituted with a trifluoromethyl (-CF₃) moiety, while the carboxamide nitrogen is linked to a 2,4-dimethoxyphenyl ring.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4/c1-30-16-9-10-18(19(12-16)31-2)26-20(28)17-4-3-11-27(21(17)29)13-14-5-7-15(8-6-14)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUZZFPNLXCGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative with a complex structure that suggests significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C22H19F3N2O4 and features several functional groups that contribute to its biological activity:
- Dihydropyridine ring : Known for calcium channel blocking properties.
- Trifluoromethyl group : Enhances lipophilicity and may influence receptor interactions.
- Carboxamide group : Potential for nucleophilic reactions.
Anti-inflammatory Properties
Research indicates that compounds with similar dihydropyridine structures can possess anti-inflammatory effects. Preliminary investigations suggest that this compound may attenuate inflammation by interacting with pathways involving NF-κB activation. This mechanism is crucial in various inflammatory diseases, suggesting therapeutic potential in managing conditions like arthritis or other inflammatory disorders.
Analgesic Activity
The compound's ability to modulate pain pathways has been suggested based on its structural characteristics. Dihydropyridine derivatives have shown promise in analgesic applications, particularly through their interaction with calcium channels involved in pain signaling. Further research is needed to confirm these effects and elucidate the underlying mechanisms.
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Investigated the interaction of similar compounds with calcium channels | Suggests potential antihypertensive effects |
| Study 2 | Evaluated anti-inflammatory activity against NF-κB | Indicates possible use in treating inflammatory diseases |
| Study 3 | Assessed analgesic properties in animal models | Supports further exploration for pain management |
The exact mechanism of action for this compound remains to be fully elucidated. However, based on its structure:
- Calcium Channel Interaction : Similar dihydropyridines are known to inhibit L-type calcium channels, leading to vasodilation and reduced blood pressure.
- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to various receptors involved in inflammation and pain pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position on the Benzyl Group
- Target Compound : 4-(Trifluoromethyl)benzyl substitution at position 1.
- Analog (): 3-(Trifluoromethyl)benzyl substitution. Para substitution also maximizes electronic effects (electron-withdrawing) on the benzyl ring, influencing reactivity and binding affinity .
Amide Substituent Variations
- Target Compound : N-(2,4-Dimethoxyphenyl) carboxamide.
- Analog (): N-(3-Pyridinyl) carboxamide. Pyridinyl analogs may exhibit higher metabolic stability due to reduced susceptibility to oxidative demethylation .
Benzyl Group Substituent Type
Pharmacological Activity Comparisons
- Target Compound: No direct activity data provided in evidence.
- Analog (): BMS-777607, a Met kinase inhibitor with a 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide core. Key Findings: Substitution at the pyridone 4-position (ethoxy) in improved solubility (≥100 µM in water) and kinase selectivity. In vivo studies showed complete tumor stasis in a Met-dependent xenograft model, suggesting that similar dihydropyridine carboxamides (like the target compound) may require specific substituents for target engagement .
Structural and Functional Data Table
Broader Structural Context
- Deuterated Analogs (): Deuterium enrichment in a quinoline carboxamide improved metabolic stability, suggesting that deuterium incorporation in the target compound’s methoxy or CF₃ groups could enhance pharmacokinetics .
- Halogenated Derivatives () : Bromo and methyl substituents on the phenyl ring (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-...) demonstrate the tolerance for halogens in dihydropyridine carboxamides, though bromine may increase molecular weight and reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
